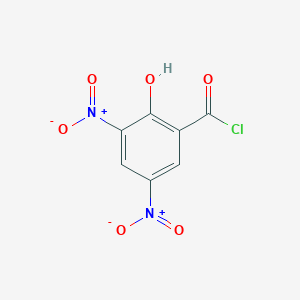
2-Hydroxy-3,5-dinitrobenzoyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-3,5-dinitrobenzoyl chloride is a useful research compound. Its molecular formula is C7H3ClN2O6 and its molecular weight is 246.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analytical Chemistry Applications
Derivatization of Organic Compounds
One of the primary uses of 2-hydroxy-3,5-dinitrobenzoyl chloride is in the derivatization of organic compounds, particularly alcohols and amines. This process enhances the detection and quantification of these compounds in complex mixtures:
- Biogenic Amines Analysis : The compound has been employed for pre-column derivatization of biogenic amines in food samples. This method improves the sensitivity and selectivity of chromatographic analyses, allowing for accurate quantification of amines in fermented foods .
- Amino Acids Identification : It is also used for the identification of amino acids through derivatization, where it reacts with amino groups to form stable derivatives that can be analyzed via chromatographic techniques .
Pharmaceutical Applications
Drug Metabolite Studies
This compound serves as a key intermediate in synthesizing various pharmaceutical compounds. Its derivatives have been studied for their biological activities:
- Cytotoxicity Studies : Research has shown that derivatives synthesized from this compound exhibit cytotoxic effects against cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). For instance, a study demonstrated that certain sulfonyl hydrazone derivatives derived from this compound had IC50 values comparable to standard chemotherapeutic agents like cisplatin .
Case Study 1: Derivatization Methodology
A study published in the Journal of Chromatography highlighted the effectiveness of this compound in derivatizing biogenic amines from fermented foods. The method allowed for high recovery rates and low detection limits, demonstrating its utility in food safety assessments .
Case Study 2: Anticancer Activity
In a recent investigation into new sulfonyl hydrazides derived from this compound, researchers reported significant cytotoxic activity against human cancer cell lines. The study found that specific derivatives exhibited potent antiproliferative effects, suggesting potential for development into therapeutic agents .
Summary Table of Applications
| Application Area | Specific Use | Outcome/Effect |
|---|---|---|
| Analytical Chemistry | Derivatization of biogenic amines | Improved sensitivity and selectivity in analysis |
| Analytical Chemistry | Identification of amino acids | Formation of stable derivatives for analysis |
| Pharmaceutical Research | Synthesis of cytotoxic derivatives | Significant anticancer activity observed |
Propriétés
Numéro CAS |
66306-10-3 |
|---|---|
Formule moléculaire |
C7H3ClN2O6 |
Poids moléculaire |
246.56 g/mol |
Nom IUPAC |
2-hydroxy-3,5-dinitrobenzoyl chloride |
InChI |
InChI=1S/C7H3ClN2O6/c8-7(12)4-1-3(9(13)14)2-5(6(4)11)10(15)16/h1-2,11H |
Clé InChI |
WFLINGUYSCAEQT-UHFFFAOYSA-N |
SMILES |
C1=C(C=C(C(=C1C(=O)Cl)O)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
C1=C(C=C(C(=C1C(=O)Cl)O)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















